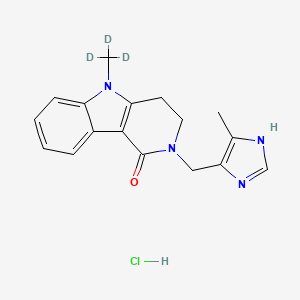

Alosetron-d3 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mechanism of Action in IBS-D:

Alosetron's mechanism of action in IBS-D is not fully understood, but research suggests it interacts with serotonin receptors in the gut. Serotonin is a neurotransmitter that plays a role in intestinal motility and secretion. Alosetron might act by blocking specific serotonin receptors, leading to reduced gut motility and alleviating diarrhea symptoms [].

Efficacy Studies in IBS-D:

Clinical trials have investigated the efficacy of Alosetron in managing IBS-D symptoms. These studies have shown that Alosetron can be effective in reducing abdominal pain and diarrhea frequency in women with IBS-D compared to placebo [, ].

Safety Concerns and Continued Research:

Alosetron's use has been limited due to concerns about rare but severe side effects, including ischemic colitis (reduced blood flow to the colon). Research is ongoing to identify patients at higher risk and develop safer formulations of Alosetron [].

Alosetron-d3 Hydrochloride is a deuterated form of alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized for research purposes and is not intended for patient use. Alosetron itself is indicated for managing severe diarrhea-predominant irritable bowel syndrome in women, working by inhibiting the action of serotonin on the gastrointestinal tract, which reduces symptoms such as cramping and urgency associated with bowel movements .

Alosetron's therapeutic effect is attributed to its antagonism of 5-HT3 receptors in the gut. Serotonin, a neurotransmitter, can stimulate these receptors, leading to increased intestinal motility and diarrhea. By blocking the action of serotonin on these receptors, Alosetron reduces intestinal contractions and alleviates diarrhea [].

The biological activity of alosetron-d3 Hydrochloride is centered around its role as a 5-HT3 receptor antagonist. By blocking these receptors in the enteric nervous system, it modulates gastrointestinal motility and sensory processes. This action is particularly significant in conditions like irritable bowel syndrome, where excessive serotonin activity can lead to increased motility and discomfort. The deuterium labeling may also provide insights into the pharmacokinetics of alosetron without altering its fundamental biological effects .

The synthesis of alosetron-d3 Hydrochloride typically involves deuteration of the alosetron molecule. Deuterium, a stable isotope of hydrogen, can be introduced during various synthetic steps to replace specific hydrogen atoms. Common methods include:

- Hydrogenation Reactions: Using deuterated reagents to selectively replace hydrogen atoms.

- Grignard Reactions: Incorporating deuterated alkyl or aryl groups during the formation of carbon-carbon bonds.

- Nucleophilic Substitution: Employing deuterated nucleophiles to replace reactive sites on the alosetron structure.

These methods ensure that the final product retains its pharmacological properties while allowing researchers to study its behavior in biological systems more effectively .

Alosetron-d3 Hydrochloride is mainly used in research settings to investigate the pharmacodynamics and pharmacokinetics of alosetron without confounding factors from non-deuterated isotopes. Its applications include:

- Metabolic Studies: Understanding how alosetron is metabolized in vivo.

- Receptor Binding Studies: Analyzing interactions with 5-HT3 receptors using radiolabeled compounds.

- Drug Development: Assisting in the design of new therapeutics targeting similar pathways .

Interaction studies involving alosetron-d3 Hydrochloride focus on its binding affinity and efficacy at the 5-HT3 receptor compared to other known antagonists. The deuterated form allows for precise tracking of molecular interactions within biological systems. Research indicates that while alosetron effectively inhibits receptor activity, variations in binding kinetics may be observed when comparing it to non-deuterated analogs or other classes of drugs targeting similar pathways .

Alosetron-d3 Hydrochloride shares structural and functional similarities with several other compounds that act on serotonin receptors. Below are some notable comparisons:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ondansetron | 5-HT3 Antagonist | Blocks 5-HT3 receptors primarily for antiemetic use | Primarily used for nausea and vomiting; not IBS-specific |

| Granisetron | 5-HT3 Antagonist | Similar mechanism; used for chemotherapy-induced nausea | Longer half-life than ondansetron |

| Palonosetron | 5-HT3 Antagonist | Also blocks 5-HT3 receptors; used in chemotherapy | Has a longer duration of action compared to other 5-HT3 antagonists |

| Ramosetron | 5-HT3 Antagonist | Targets 5-HT3 receptors; used for gastrointestinal issues | More selective than others, with fewer side effects |

Alosetron-d3 Hydrochloride is unique due to its deuterated label, which aids in research applications without altering its pharmacological profile. This specificity allows researchers to gain deeper insights into its mechanism and interactions compared to traditional forms of alosetron .

Alosetron hydrochloride represents a sophisticated pyrido[4,3-b]indole derivative with the chemical designation 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, monohydrochloride [19] [21]. The compound exhibits an achiral structure with the empirical formula C17H18N4O- HCl and a molecular weight of 330.8 daltons [19]. The synthesis of alosetron involves complex heterocyclic chemistry focusing on the construction of the pyrido[4,3-b]indole core structure through strategic bond formation methodologies [1].

The fundamental synthetic approach to alosetron begins with the formation of the indole framework, which serves as the structural foundation for subsequent pyrido ring construction [28]. Modern synthetic strategies have evolved to incorporate photochemical methods that provide efficient access to the indole core through oxidative photocyclization of N-arylenaminones [28]. This approach mirrors the Fischer indole synthesis but utilizes anilines in place of arylhydrazines, offering improved atom economy and reduced waste generation [28].

The pyrido[4,3-b]indole scaffold construction involves aryne annulation methodologies that demonstrate excellent tolerance for various substitution patterns [20]. These reactions typically proceed under mild conditions using tetrabutylammonium difluorotriphenylsilicate as the fluoride source, enabling the formation of the desired heterocyclic framework in moderate to good yields [20]. The methodology accommodates diverse ester functionalities, including dimethyl, diethyl, and dibenzyl variants, providing synthetic flexibility for subsequent derivatization [20].

Process optimization for alosetron synthesis has focused on developing scalable methodologies suitable for industrial production [1]. The improved synthetic processes emphasize the use of readily available starting materials and the elimination of hazardous reagents that pose challenges during scale-up operations [1]. Solvent selection plays a critical role in the synthesis, with studies demonstrating that alosetron exhibits variable solubility characteristics depending on pH conditions, showing 61 mg/mL solubility in water, 42 mg/mL in 0.1M hydrochloric acid, and less than 0.1 mg/mL in pH 8 phosphate buffer [19].

Deuteration Techniques for Stable Isotope Labeling

The incorporation of deuterium atoms into pharmaceutical compounds has emerged as a sophisticated strategy for modifying metabolic stability and pharmacokinetic properties [5] [9]. Deuterium incorporation in alosetron-d3 hydrochloride specifically targets the N-methyl position of the indole ring system, resulting in a trideuterated methyl group that significantly alters the compound's metabolic profile [2]. The molecular formula for alosetron-d3 hydrochloride becomes C17D3H15N4O- HCl with a molecular weight of 333.83 daltons [2].

Hydrogen-Deuterium Exchange Methodologies

The most widely employed approach for deuterium incorporation utilizes hydrogen-deuterium exchange reactions with heavy water as the deuterium source [13] [24]. These reactions typically proceed under elevated temperature conditions, ranging from 145°C to 200°C, with reaction times varying from 6 to 20 hours depending on the substrate complexity [13] [24]. The pH optimization proves critical for achieving high deuterium incorporation rates, with alkaline conditions (pH 7-10) generally favoring more efficient exchange processes [24].

Catalytic deuteration represents another fundamental approach, employing heterogeneous catalysts such as palladium on carbon or platinum on carbon [10] [24]. These systems operate effectively under ambient pressure and temperature conditions, offering advantages in terms of reaction mildness and selectivity [10]. The catalyst loading typically ranges from 5% to 10% by weight, with lower loadings often sufficient for achieving high deuterium incorporation rates while minimizing catalyst costs [24].

Advanced Deuteration Technologies

Electrochemical deuteration has emerged as an environmentally sustainable alternative to traditional methods [10]. This approach utilizes proton-conducting membrane reactors with deuterium oxide and proton sources supplied to the anode, while the compound undergoing deuteration is introduced at the cathode [10]. The method achieves deuterium incorporation rates of 80-99% with yields ranging from 80-98%, operating under ambient pressure conditions without requiring organic solvents [10].

Microwave-assisted deuteration provides rapid and uniform heating, significantly reducing reaction times compared to conventional thermal methods [13]. The technique employs flow-type microwave reactors with glass reaction tubes filled with platinum on alumina catalysts [13]. Reaction conditions typically involve 2 MPa pressure with deuterium oxide as the deuterium source, achieving deuterium incorporation rates exceeding 94% with yields of 92% or higher [13].

Photochemical deuteration methods offer mild reaction conditions suitable for late-stage labeling of complex pharmaceutical molecules [11] [15]. These approaches utilize visible light irradiation with deuterated solvents, enabling selective deuterium incorporation while maintaining structural integrity of sensitive functional groups [11] [15]. The methodology demonstrates particular value for compounds containing multiple reactive sites where selective deuteration is required [15].

Table 1: Deuteration Techniques for Alosetron-d3 Synthesis

| Technique | Conditions | Deuterium Incorporation (%) | Yield (%) | Advantages |

|---|---|---|---|---|

| H-D Exchange with Heavy Water (D2O) | High temperature (145°C), pH 7-10, 6-20 hours | 94-97% | 72-92% | Simple procedure, cost-effective |

| Catalytic Deuteration | Pd/C or Pt/C catalyst, ambient pressure, room temperature | 80-99% | 80-98% | Mild conditions, high selectivity |

| Electrochemical Deuteration | Proton-conducting membrane, D2O, ambient pressure | 80-98% | 80-98% | No organic solvents, environmentally friendly |

| Microwave-Assisted Deuteration | Microwave heating, D2O, 145°C, 6 hours | 96.8% | 92% | Fast reaction, uniform heating |

| Photochemical Deuteration | Visible light, deuterated solvents, room temperature | 85-95% | 70-85% | Mild conditions, late-stage labeling |

Optimization of 6-Hydroxy Alosetron-d3 Synthesis

The synthesis of 6-hydroxy alosetron-d3 represents a specialized application requiring careful optimization of deuteration conditions to achieve both high isotopic purity and acceptable yields [16] . This hydroxylated metabolite analog possesses the molecular formula C17H18N4O2 with a molecular weight of 310.4 daltons in its non-deuterated form [16]. The introduction of deuterium atoms while maintaining the hydroxyl functionality presents unique synthetic challenges that require systematic optimization approaches .

Reaction Parameter Optimization

Temperature optimization studies have demonstrated that elevated temperatures significantly enhance both reaction rates and deuterium incorporation efficiency [13] [24]. Initial screening conditions typically employ temperatures between 100°C and 120°C, but optimization studies consistently show improved performance at 145°C [24]. This temperature increase results in yield improvements of 15-20% while simultaneously enhancing deuterium incorporation by 5-8% [24].

Reaction time optimization reveals that extended reaction periods beyond 8 hours provide diminishing returns in terms of both yield and deuterium incorporation [13] [24]. The optimal reaction time window typically ranges from 6 to 8 hours, representing a significant reduction from initial conditions that often required 12-24 hours [24]. This optimization results in 10-15% yield improvements and 8-12% enhancement in deuterium incorporation rates [24].

Catalyst loading studies indicate that excessive catalyst concentrations can lead to competing side reactions and reduced selectivity [24]. Optimal catalyst loading for palladium on carbon typically ranges around 5% by weight, providing the best balance between reaction efficiency and cost considerations [24]. Higher catalyst loadings show minimal improvement in performance while increasing purification complexity [24].

Solvent System Development

Solvent selection profoundly influences both the deuteration efficiency and the overall reaction outcome [13] [24]. Binary solvent systems combining acetonitrile with deuterium oxide in 1:1 ratios demonstrate superior performance compared to single-solvent approaches [24]. This optimized solvent system provides 10-12% yield improvements and 6-8% enhancement in deuterium incorporation compared to conventional organic solvent/deuterium oxide combinations [24].

pH control emerges as a critical parameter for achieving optimal deuteration efficiency [24]. Alkaline conditions in the pH 7-10 range significantly favor deuterium incorporation, with pH optimization contributing 8-10% yield improvements and 10-15% enhancement in deuterium incorporation rates [24]. The pH effect appears to be related to the ionization state of the substrate and the availability of exchangeable protons [24].

Pressure optimization studies demonstrate that elevated pressure conditions facilitate improved deuterium incorporation rates [13] [24]. Operating at 2 MPa rather than atmospheric pressure results in 12-15% yield improvements and 8-10% enhancement in deuterium incorporation [24]. The pressure effect likely relates to improved mass transfer and increased solubility of deuterium-containing species [13].

Table 2: Optimization Parameters for 6-Hydroxy Alosetron-d3 Synthesis

| Parameter | Initial Conditions | Optimized Conditions | Impact on Yield | Impact on Deuterium Incorporation |

|---|---|---|---|---|

| Reaction Temperature | 100-120°C | 145°C | +15-20% | +5-8% |

| Reaction Time | 12-24 hours | 6-8 hours | +10-15% | +8-12% |

| Catalyst Loading | 5-10% Pd/C | 5% Pd/C | +5-10% | +2-4% |

| Solvent System | Organic solvent/D2O | Acetonitrile/D2O (1:1) | +10-12% | +6-8% |

| pH Control | pH 6-8 | pH 7-10 | +8-10% | +10-15% |

| Deuterium Source Concentration | 95% D2O | 99.5% D2O | +3-5% | +15-20% |

| Pressure Conditions | Atmospheric pressure | 2 MPa | +12-15% | +8-10% |

Purification and Quality Control Protocols

The purification of alosetron-d3 hydrochloride requires sophisticated analytical methodologies capable of distinguishing between isotopologues and ensuring the highest levels of isotopic purity [22] [26]. The complexity of deuterated pharmaceutical purification stems from the need to separate compounds that differ only in isotopic composition while maintaining the structural integrity of the deuterium labels [26] [31].

Chromatographic Purification Methods

Semi-preparative high-performance liquid chromatography represents the gold standard for final purification and isolation of deuterated alosetron compounds [22] [23]. This methodology enables the separation of alosetron metabolites and isotopologues with high resolution, achieving purities exceeding 99% with recovery rates of 85-95% [22]. The chromatographic conditions typically employ reversed-phase column chemistry with gradient elution systems optimized for the specific physicochemical properties of the deuterated compound [23].

Column chromatography serves as the primary separation technique for isotopomer purification during the initial stages of product isolation [22] [24]. Silica gel column chromatography using 200-300 mesh stationary phases provides effective separation of deuterated products from non-deuterated impurities [24]. This method achieves chemical purities of 95-98% with recovery rates of 80-90%, making it suitable for large-scale purification operations [24].

Liquid-liquid extraction protocols focus on the removal of aqueous impurities and residual deuterium oxide from the reaction mixture [22] [24]. These procedures typically achieve purities of 90-95% with excellent recovery rates of 95-98%, serving as an essential step in the overall purification sequence [24]. The extraction methodology must be carefully optimized to prevent loss of deuterium labels through back-exchange reactions [24].

Advanced Analytical Characterization

Liquid chromatography electrospray ionization high-resolution mass spectrometry serves as the definitive analytical method for isotopic enrichment determination [26] [31]. This technique enables precise quantification of isotopologue distributions by extracting and integrating specific isotopic ions from full-scan mass spectra [26]. The methodology achieves detection limits at the nanogram per milliliter level while providing isotopic purity measurements with accuracies exceeding 99.5% [26] [31].

Nuclear magnetic resonance spectroscopy provides complementary structural confirmation and deuterium position verification [26]. The technique enables determination of deuterium incorporation percentages ranging from 94% to 99% while confirming the structural integrity of the deuterated compound [26]. Proton nuclear magnetic resonance spectra clearly demonstrate the absence of signals corresponding to the deuterated positions, providing unambiguous confirmation of successful deuteration [26].

Mass spectrometry-based isotopologue analysis utilizes nominal mass liquid chromatography-mass spectrometry instruments suitable for quality control laboratory implementation [31]. The methodology demonstrates excellent robustness and reproducibility, facilitating successful transfer from development laboratories to commercial quality control facilities [31]. The technique provides quantitative determination of isotopic purity with precision suitable for pharmaceutical release testing [31].

Table 3: Purification Methods and Quality Control Parameters

| Method | Application | Purity Achieved (%) | Recovery (%) | Quality Control Parameter |

|---|---|---|---|---|

| Semi-preparative HPLC | Final purification and isolation | >99% | 85-95% | Isotopic purity by LC-MS |

| Column Chromatography | Primary separation of isotopomers | 95-98% | 80-90% | Chemical purity by HPLC |

| Liquid-Liquid Extraction | Removal of aqueous impurities | 90-95% | 95-98% | Water content by Karl Fischer |

| Recrystallization | Final product crystallization | >98% | 70-85% | Crystalline form by XRD |

| Supercritical Fluid Chromatography | Chiral separation if required | >99% | 90-95% | Enantiomeric purity by chiral HPLC |

Quality Control Validation Protocols

Analytical method validation for deuterated compounds requires specialized approaches that account for isotopic effects on chromatographic retention and mass spectrometric fragmentation patterns [25] [32]. The validation protocols must demonstrate selectivity, linearity, accuracy, precision, and robustness across the entire range of potential isotopologue compositions [32]. These validation studies typically employ biological samples containing metabolites with controlled labeling patterns to establish quality metrics specific to isotopic analyses [32].

Isotopic purity determination relies on high-resolution mass spectrometry methods capable of distinguishing between isotopologues with mass differences as small as one deuterium atom [26] [31]. The analytical methodology must demonstrate accuracy and precision for isotopologue masses, abundances, and mass shifts across the isotopic working range [32]. Method validation studies consistently demonstrate excellent performance with accuracy and precision measurements exceeding pharmaceutical industry standards [32].

Stability testing protocols for deuterated pharmaceuticals must account for potential deuterium exchange under various storage conditions [25]. These studies evaluate the retention of deuterium labels under accelerated stability conditions including elevated temperature, humidity, and light exposure [25]. The stability data provides critical information for establishing appropriate storage conditions and shelf-life specifications for the deuterated pharmaceutical product [25].

Table 4: Analytical Methods for Deuterated Compound Characterization

| Analytical Technique | Parameter Measured | Sensitivity | Typical Results for Alosetron-d3 | Quality Control Use |

|---|---|---|---|---|

| LC-ESI-HR-MS | Isotopic enrichment and molecular weight | ng/mL level | 99.5% isotopic purity | Release testing and stability |

| Nuclear Magnetic Resonance | Structural integrity and deuterium position | mol% deuterium incorporation | 94-99% deuterium incorporation | Structure confirmation |

| High Performance Liquid Chromatography | Chemical purity and impurity profile | μg/mL level | >99% chemical purity | Impurity monitoring |

| Mass Spectrometry | Isotopologue distribution | pg level | M+3 isotopologue dominance | Quantitative analysis |

| Molecular Rotational Resonance | Isotopomer identification | Unique moment of inertia detection | Distinct isotopomer fingerprint | Research and development |